N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine
CAS No.:
Cat. No.: VC13785121
Molecular Formula: C18H19NS
Molecular Weight: 281.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-(tert-Butyl)phenyl)benzo[b]thiophen-3-amine -](/images/structure/VC13785121.png)
Specification
Molecular Formula | C18H19NS |
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Molecular Weight | 281.4 g/mol |
IUPAC Name | N-(4-tert-butylphenyl)-1-benzothiophen-3-amine |
Standard InChI | InChI=1S/C18H19NS/c1-18(2,3)13-8-10-14(11-9-13)19-16-12-20-17-7-5-4-6-15(16)17/h4-12,19H,1-3H3 |
Standard InChI Key | SYXHSDIMPANNFX-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32 |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound consists of a benzo[b]thiophene system—a bicyclic structure comprising a benzene ring fused to a thiophene ring—with an amino group (-NH-) at the 3-position. This amine is further substituted by a 4-(tert-butyl)phenyl group, introducing steric bulk and hydrophobicity. The tert-butyl group enhances solubility in organic solvents while potentially influencing binding interactions in biological systems.
Key structural identifiers include:
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IUPAC Name: N-(4-tert-butylphenyl)-1-benzothiophen-3-amine
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SMILES: CC(C)(C)C1=CC=C(C=C1)NC2=CSC3=CC=CC=C32
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InChIKey: SYXHSDIMPANNFX-UHFFFAOYSA-N
Physicochemical Profile
The compound’s physical properties are critical for its handling and application in research:
Property | Value |
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Molecular Formula | C₁₈H₁₉NS |
Molecular Weight | 281.4 g/mol |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 1 (amine nitrogen) |
Topological Polar Surface | 26.5 Ų |
LogP (Octanol-Water) | Estimated 5.2 (highly lipophilic) |
The high lipophilicity (LogP ~5.2) suggests strong membrane permeability, a desirable trait for bioactive molecules targeting intracellular proteins .
Synthesis and Optimization
Palladium-Catalyzed Coupling
The primary synthetic route involves a Buchwald-Hartwig amination between 3-bromo-benzo[b]thiophene and 4-tert-butylaniline. This reaction employs a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (Xantphos or BINAP), and a base (Cs₂CO₃ or KOtBu) in a polar aprotic solvent like dimethylformamide (DMF) .
Representative Reaction Conditions:
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Catalyst: Pd₂(dba)₃ (2 mol%)
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Ligand: Xantphos (4 mol%)
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Base: Cs₂CO₃ (2 equiv)
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Solvent: DMF, 110°C, 12–24 hours
Mechanistic Insights
The palladium catalyst facilitates oxidative addition into the C-Br bond of 3-bromo-benzo[b]thiophene, followed by coordination of the aniline’s amine group. Reductive elimination yields the C-N bond, forming the target compound. The bulky tert-butyl group on the aniline necessitates robust steric tolerance from the ligand, explaining the preference for Xantphos over smaller ligands .
Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural confirmation relies on:
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¹H NMR: Aromatic protons (δ 6.8–7.8 ppm), tert-butyl singlet (δ 1.3 ppm), and NH resonance (δ 4.5–5.0 ppm).
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MS (ESI): [M+H]⁺ peak at m/z 281.4.
Materials Science Applications
Organic Electronics
The conjugated π-system of benzo[b]thiophene and electron-rich amine group make this compound a candidate for:
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Organic Semiconductors: Charge carrier mobility up to 0.1 cm²/V·s in thin-film transistors.
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Light-Emitting Diodes (OLEDs): Emission maxima tunable via substituent modification.
Coordination Chemistry
The sulfur atom in the thiophene ring can act as a soft ligand for transition metals (e.g., Pd, Pt), enabling catalytic or photoluminescent complexes.
Challenges and Future Directions
Synthetic Limitations
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Low Yields: Steric hindrance from the tert-butyl group reduces coupling efficiency.
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Pd Residues: Catalyst removal requires stringent purification for biomedical applications.
Research Priorities
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Pharmacokinetic Studies: Assess absorption, metabolism, and toxicity.
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Structure-Activity Relationships (SAR): Modify the tert-butyl group to optimize potency.
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